

Technical Guide: Scale-Up Synthesis of 4-(4-Iodophenoxy)-1H-pyrazole

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Compound of Interest

Compound Name: 4-(4-Iodophenoxy)-1H-pyrazole

CAS No.: 1708288-50-9

Cat. No.: B2895517

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Strategic Route Selection

For the synthesis of **4-(4-Iodophenoxy)-1H-pyrazole**, the primary challenge is chemoselectivity. You are constructing a biaryl ether bond between an electron-rich pyrazole and an aryl iodide. Direct coupling methods pose two specific risks:

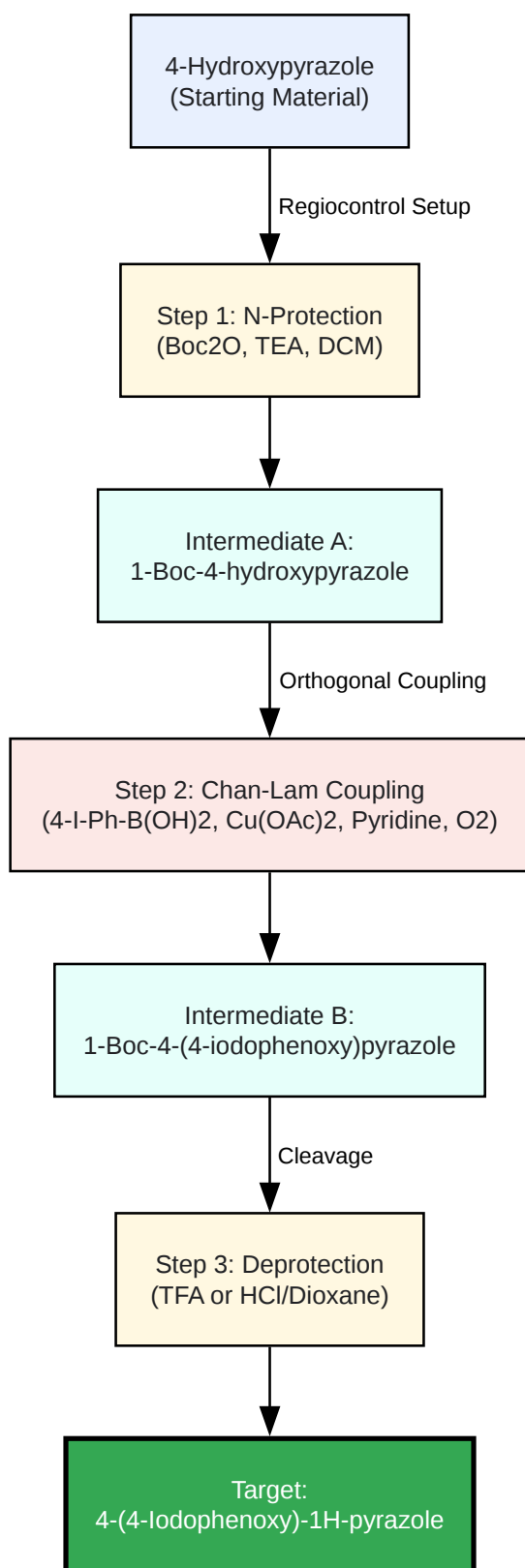
- **Regioselectivity (N- vs. O-arylation):** 4-Hydroxypyrazoles exist in tautomeric equilibrium. Without protection, metal-catalyzed couplings favor the nitrogen (N1) position over the oxygen (C4-OH), leading to the wrong isomer.
- **Chemoselectivity (Iodine integrity):** The target molecule contains an aryl iodide. Traditional Ullmann couplings using 1,4-diiodobenzene are risky because the catalyst cannot easily distinguish between the iodine you want to react and the iodine you want to keep.

Recommended Route: The Orthogonal Chan-Lam Coupling To ensure the highest fidelity during scale-up, we utilize a Chan-Lam oxidative coupling strategy. This method uses an aryl boronic acid to form the C-O bond, leaving the aryl iodide intact as a spectator group.

Process Logic

- Protection: Block the pyrazole nitrogen (N1) with a Boc group to force O-arylation.
- Coupling: React the protected intermediate with 4-iodophenylboronic acid using Cu(II).
- Deprotection: Remove the Boc group under acidic conditions to yield the free amine.

Process Workflow (DOT Diagram)



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Caption: Logical workflow ensuring regioselectivity (N-protection) and chemoselectivity (Boronic acid coupling).

Detailed Experimental Protocols

Step 1: N-Protection (Regiocontrol)

Objective: Block the N1 position to prevent N-arylation in the subsequent step.

Parameter	Specification
Reagents	4-Hydroxypyrazole (1.0 equiv), Di-tert-butyl dicarbonate (Boc ₂ O, 1.1 equiv), Triethylamine (1.2 equiv).
Solvent	Dichloromethane (DCM) or THF (10 vol).
Temperature	0°C to Room Temperature (RT).
Time	4–6 Hours. ^[1]

Protocol:

- Charge 4-hydroxypyrazole and DCM into the reactor.
- Add Triethylamine (TEA) and cool to 0°C.
- Add Boc₂O (dissolved in minimal DCM) dropwise over 30 minutes. Exothermic.
- Warm to RT and stir until TLC/HPLC shows consumption of starting material.
- Workup: Wash with water (2x), brine (1x). Dry organic layer over Na₂SO₄ and concentrate.
- Yield Target: >90% (White to off-white solid).

Step 2: Chan-Lam Coupling (Critical C-O Bond Formation)

Objective: Couple the phenol oxygen with the aryl ring without affecting the aryl iodide.

Parameter	Specification
Reagents	1-Boc-4-hydroxypyrazole (1.0 equiv), 4-iodophenylboronic acid (1.5 equiv), Cu(OAc) ₂ (1.0 equiv).
Base/Ligand	Pyridine (3.0 equiv) or TEA (3.0 equiv).
Solvent	Dichloromethane (DCM) or Acetonitrile (MeCN). DCM is often preferred for solubility.
Atmosphere	Oxygen (Balloon or sparge) or Open Air (slower).
Additives	4Å Molecular Sieves (Critical for moisture control).

Protocol:

- Charge 1-Boc-4-hydroxypyrazole, 4-iodophenylboronic acid, and Cu(OAc)₂ into the vessel.
- Add DCM (15-20 vol) and 4Å Molecular Sieves (powdered).
- Add Pyridine. The solution will turn dark blue/green.
- Stir vigorously under an O₂ atmosphere (balloon is sufficient for <50g scale; sparging required for larger scale).
- Monitor: Reaction is slow (24–48h). Monitor disappearance of the pyrazole intermediate.
- Workup: Filter through a Celite pad to remove copper salts. Wash the filtrate with dilute HCl (to remove pyridine) and NaHCO₃.
- Purification: Recrystallization from Hexanes/EtOAc or flash chromatography.
- Note: The Boc group might partially cleave if the reaction runs too long in the presence of acidic byproducts, but this is rare in buffered Chan-Lam conditions.

Step 3: Deprotection

Objective: Remove the Boc group to release the free NH pyrazole.

Parameter	Specification
Reagents	Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
Solvent	DCM (if using TFA) or Dioxane (if using HCl).
Temperature	0°C to RT.[1]

Protocol:

- Dissolve the coupled intermediate in DCM (5 vol).
- Add TFA (5 vol) dropwise at 0°C.
- Stir at RT for 2–4 hours.
- Quench: Slowly pour into saturated NaHCO₃ solution (Caution: Gas evolution).
- Extraction: Extract with EtOAc.
- Final Purification: The product **4-(4-Iodophenoxy)-1H-pyrazole** is usually a solid. Recrystallize from Ethanol/Water or Toluene/Heptane.

Troubleshooting & FAQ

Issue 1: Low Conversion in Coupling Step

Symptom: Reaction stalls at 50-60% conversion after 24 hours.

- Root Cause 1 (Moisture): Chan-Lam coupling is sensitive to water, which quenches the boronic acid.
 - Fix: Ensure Molecular Sieves are fresh and activated. Dry solvents are non-negotiable.
- Root Cause 2 (Oxygen Transfer): On a larger scale, surface aeration is insufficient.

- Fix: Use an active O₂ sparge (bubbler) into the solution, not just a balloon. Increase stirring speed to maximize gas-liquid mass transfer.

Issue 2: N-Arylation Impurities

Symptom: Formation of 1-(4-iodophenyl)-4-hydroxypyrazole isomers.

- Root Cause: Loss of Boc protection during the coupling or incomplete protection in Step 1.
- Fix: Ensure Step 1 conversion is 100%. If Boc falls off during coupling (rare), switch to a Benzyl (Bn) protecting group, which is stable to oxidative conditions but requires Hydrogenolysis (risky with Aryl Iodide) or BBr₃ for removal. Stick to Boc but buffer the reaction with excess pyridine.

Issue 3: "Missing" Iodine

Symptom: Product mass spec shows M-126 (loss of Iodine) or formation of biaryl ether without iodine.

- Root Cause: If you attempted an Ullmann coupling (using diiodobenzene) instead of Chan-Lam, the catalyst inserted into the wrong iodine.
- Fix: Strictly adhere to the Chan-Lam route. The Cu(OAc)₂/Boronic acid cycle is orthogonal to the Aryl-Iodide bond. Do not use Palladium (Pd) catalysts, as they will oxidative add to the Aryl-Iodide immediately.

Issue 4: Copper Removal

Symptom: Green/Blue tint in the final product.

- Fix: Wash the organic layer with 10% EDTA solution or aqueous Ammonia during workup. This complexes the copper more effectively than simple water washes.

References

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